Product packaging for Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate(Cat. No.:CAS No. 898758-85-5)

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

Cat. No.: B1326010
CAS No.: 898758-85-5
M. Wt: 278.3 g/mol
InChI Key: WQBCFKZENFRXMP-UHFFFAOYSA-N
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Description

Significance of β-Keto Esters in Organic Synthesis

β-Keto esters are organic compounds that feature both a ketone and an ester functional group, with the ketone's carbonyl group located at the beta carbon relative to the ester group. fiveable.me This specific arrangement of functional groups makes them highly versatile intermediates in the field of organic synthesis. fiveable.meacs.org Their utility stems from the acidity of the α-protons (the protons on the carbon between the two carbonyl groups), which allows for the formation of stabilized enolates that can act as nucleophiles in a variety of carbon-carbon bond-forming reactions. fiveable.me

These compounds are crucial building blocks for creating more complex molecular structures. fiveable.me Key synthetic applications of β-keto esters include their use in condensation reactions, such as the Claisen condensation for their formation, as well as in alkylation and acylation reactions at the α-position. fiveable.menih.gov Furthermore, β-keto esters are precursors in the synthesis of a wide range of compounds, including ketones (via decarboxylation), and various heterocyclic molecules that are of interest in medicinal chemistry. acs.orgnih.gov Their ability to participate in intramolecular cyclization also makes them valuable for constructing complex molecular frameworks. fiveable.me The electrophilic and nucleophilic sites within β-keto esters make them an important tool for the synthesis of complex natural products. researchgate.net

Overview of Aromatic Carboxylic Acid Derivatives in Contemporary Chemical Research

Aromatic carboxylic acid derivatives are a class of organic compounds where an acyl group is attached to an aromatic ring system, and the hydroxyl group of the carboxylic acid is replaced by a different functional group. msu.edujove.com These derivatives include esters, amides, acid halides, and anhydrides. jove.comlibretexts.org They are a cornerstone of modern chemical research due to their prevalence in biologically active molecules and functional materials.

In medicinal chemistry, the modification of carboxylic acid groups into their derivatives is a common strategy to enhance the pharmacological properties of a drug candidate. This can improve factors like cell membrane permeability, metabolic stability, and target binding affinity. The replacement of a carboxylic acid with a bioisostere, a surrogate structure, is a classical approach in drug design to create improved analogs by modifying physicochemical properties while maintaining biological activity.

Aromatic carboxylic acids and their derivatives are also significant in materials science. For instance, aromatic polyesters are a major class of commercial polymers with wide-ranging applications. The rigid nature of the aromatic rings imparts desirable thermal and mechanical properties to these materials.

Structural Classification of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate within Acetoxyphenyl-Oxovalerate Architectures

This compound is a member of the acetoxyphenyl-oxovalerate family of compounds. Its structure can be broken down into three main components which define its classification:

An Acetoxyphenyl group: This consists of a phenyl ring substituted with an acetoxy group (-OCOCH₃). In this specific molecule, the acetoxy group is at the para (4) position of the phenyl ring.

An Oxovalerate group: This is a five-carbon chain (pentanoate) that contains a ketone (oxo) group. In this case, the ketone is at the 5-position of the chain.

An Ethyl ester: The carboxylic acid at the end of the valerate (B167501) chain is esterified with an ethanol (B145695) group.

The systematic name, this compound, precisely describes this arrangement. The term "valerate" indicates the five-carbon chain of the ester. The "5-oxo" specifies the location of the ketone functional group, and "5-(4-acetoxyphenyl)" indicates that the substituted phenyl ring is attached to the same carbon as the ketone. This compound is therefore a β-keto ester derivative, as the ketone is beta to the ester group if one considers the aromatic ring as part of a larger acyl group. It also falls under the category of aromatic esters due to the presence of the acetoxy group on the phenyl ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O5 B1326010 Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate CAS No. 898758-85-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(4-acetyloxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-3-19-15(18)6-4-5-14(17)12-7-9-13(10-8-12)20-11(2)16/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBCFKZENFRXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645838
Record name Ethyl 5-[4-(acetyloxy)phenyl]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-85-5
Record name Ethyl 5-[4-(acetyloxy)phenyl]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 5 4 Acetoxyphenyl 5 Oxovalerate

Strategic Disconnections and Retrosynthetic Analysis for Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections focus on the carbon-carbon bonds that form the backbone of the molecule.

A key disconnection is made at the C-C bond alpha to the ketone and ester carbonyls, which points to a Claisen condensation or a related acylation reaction. youtube.com This approach simplifies the molecule into two main fragments: a substituted benzoyl unit and a five-carbon chain with an ester. Another strategic disconnection can be made at the aryl ketone, suggesting a Friedel-Crafts acylation, where the aromatic ring is acylated with a dicarboxylic acid derivative. youtube.com

The retrosynthetic pathways can be summarized as follows:

Pathway A: Claisen-type Condensation. This involves disconnecting the bond between C4 and C5. This leads to a substituted acetophenone (B1666503) derivative and a diethyl succinate (B1194679) or a related C4 ester.

Pathway B: Friedel-Crafts Acylation. This pathway involves disconnecting the bond between the phenyl ring and the adjacent carbonyl group. This suggests starting materials such as phenol (B47542) or anisole (B1667542) and a derivative of glutaric acid.

Pathway C: Palladium-Catalyzed Cross-Coupling. A more modern approach involves the disconnection at the aryl-carbonyl bond, suggesting a palladium-catalyzed carbonylative coupling reaction between an aryl halide and a suitable organometallic reagent. nih.govresearchgate.net

Contemporary Approaches to β-Keto Ester Synthesis

The β-keto ester moiety is a central feature of this compound. Several modern synthetic methods are available for its construction.

Claisen Condensation and its Modern Variants in Oxovalerate Formation

The Claisen condensation is a classic carbon-carbon bond-forming reaction that joins two ester molecules to form a β-keto ester. allen.inwikipedia.org In the context of this compound synthesis, a "crossed" Claisen condensation is particularly relevant, where two different esters are reacted. libretexts.orglibretexts.org For instance, the enolate of ethyl acetate (B1210297) could react with a substituted benzoic acid ester.

Modern variations of the Claisen condensation offer improved control and efficiency. The Dieckmann condensation , an intramolecular version, is useful for forming cyclic β-keto esters. wikipedia.org While not directly applicable to the linear structure of the target molecule, the principles of controlling reactivity are transferable. Using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) allows for the pre-formation of a specific enolate, leading to a more controlled reaction and minimizing side products. wikipedia.org

Acylation Reactions for Ketone and Ester Moiety Introduction

Acylation reactions are fundamental to the synthesis of ketones and esters. organic-chemistry.org For the synthesis of this compound, two key acylation steps can be envisioned: the formation of the aryl ketone and the introduction of the ethyl ester.

One of the most common methods for synthesizing aryl ketones is the Friedel-Crafts acylation . ncert.nic.in This reaction involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. For the target molecule, this could involve the acylation of a protected phenol (like anisole) with a derivative of glutaric acid, such as glutaric anhydride or its corresponding acyl chloride.

Ketone enolates can also be acylated using non-enolizable esters to form β-dicarbonyl compounds. ucalgary.ca This approach could involve the acylation of a ketone enolate with an ester like diethyl carbonate to yield a β-ketoester. ucalgary.ca

Chemo- and Regioselective Esterification Techniques for Ethyl Esters

The formation of the ethyl ester is a critical step that requires chemo- and regioselectivity, especially if the corresponding carboxylic acid is an intermediate. Fischer esterification, which involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a traditional method. However, modern techniques offer milder conditions and greater functional group tolerance. acs.org

Reagents like imidazole (B134444) carbamates and ureas can efficiently mediate the chemoselective esterification of carboxylic acids. acs.orgresearchgate.net These methods often proceed under mild conditions and are compatible with a variety of other functional groups. Another approach involves the use of solid acid catalysts, such as copper phthalocyanine (B1677752) tetrasulfonic acid (CuPcS), which can promote esterification under environmentally friendly conditions. rsc.org

Esterification MethodReagent/CatalystConditionsAdvantages
Fischer EsterificationStrong Acid (e.g., H₂SO₄)Reflux in AlcoholSimple, inexpensive
Imidazole CarbamatesAlkyl Imidazole CarbamateMildHigh chemoselectivity, high yields
Solid Acid CatalysisCopper Phthalocyanine Tetrasulfonic Acid (CuPcS)Ambient TemperatureGreen, recyclable catalyst, reduced reaction times

Palladium-Catalyzed Carbonylation Strategies for Ketone Formation

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the synthesis of carbonyl-containing compounds, including ketones. nih.govacs.orgliv.ac.uk These reactions typically involve the coupling of an organic electrophile (like an aryl halide) with carbon monoxide and a suitable nucleophile.

The Suzuki and Stille carbonylations are effective methods for generating ketone products by uniting two building blocks with carbon monoxide acting as a one-carbon linchpin. nih.gov In the context of this compound, this could involve the palladium-catalyzed coupling of an appropriately substituted aryl halide, carbon monoxide, and an organoboron or organotin reagent containing the valerate (B167501) side chain.

More recent advancements include the palladium-catalyzed oxidative coupling of two arenes and CO to generate ketones, which proceeds via the formation of high-energy aroyl triflate electrophiles. rsc.org This method offers a direct route to aryl ketones from arene C-H bonds.

Phenolic Acetylation Methodologies for the 4-Acetoxyphenyl Moiety

The final step in many synthetic routes to this compound is the acetylation of the phenolic hydroxyl group. This transformation can be achieved using a variety of reagents and catalysts.

Acetic anhydride is a common and efficient acetylating agent for phenols. researchgate.netniscpr.res.in The reaction can be catalyzed by both acids and bases. Lewis acids like zinc chloride or solid acids such as silica (B1680970) sulfate (B86663) can effectively promote the reaction. researchgate.netniscpr.res.in Alternatively, basic catalysts like triethylamine (B128534) or pyridine (B92270) are also widely used. niscpr.res.in

Modern and greener approaches to phenolic acetylation include the use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, as catalysts. rsc.org These catalysts are often recyclable and allow the reaction to proceed under mild conditions. Solvent-free acetylation of phenols using acetic anhydride has also been reported as an efficient and environmentally friendly method. mdpi.com

Acetylation MethodAcetylating AgentCatalystConditionsKey Features
Acid-CatalyzedAcetic AnhydrideSilica SulfateRoom Temperature or RefluxEfficient, solid acid catalyst
Base-CatalyzedAcetic AnhydrideTriethylamine, PyridineVariesCommon, effective
Deep Eutectic SolventAcetic Anhydride[CholineCl][ZnCl₂]₃Room TemperatureGreen, recyclable catalyst, mild conditions
Solvent-FreeAcetic AnhydrideNoneModerate TemperatureEnvironmentally friendly, efficient

Direct Acetylation of Phenolic Hydroxyl Groups

The direct acetylation of a phenolic hydroxyl group is a fundamental transformation in organic synthesis, converting a phenol into a phenyl acetate ester. This O-acylation is a nucleophilic acyl substitution reaction. ucalgary.ca In the context of synthesizing this compound, this step would typically involve the acetylation of its precursor, Ethyl 5-(4-hydroxyphenyl)-5-oxovalerate.

The choice of acetylating agent and catalyst is crucial for achieving high selectivity and yield. Common reagents include acetic anhydride or acetyl chloride. The reaction's outcome can be influenced by reaction conditions, which determine whether C-acylation (an electrophilic aromatic substitution, also known as a Friedel-Crafts reaction) or O-acylation is favored. ucalgary.ca O-acylation is generally faster and predominates under kinetic control, often facilitated by base catalysis which increases the nucleophilicity of the phenolic oxygen. ucalgary.ca In contrast, C-acylation is more stable and favored under thermodynamic control, typically requiring a Lewis acid catalyst like AlCl₃. ucalgary.ca

For selective O-acylation of a phenolic hydroxyl in the presence of other sensitive functional groups, milder and more specific methods have been developed. For instance, highly selective acylation of phenolic hydroxyl groups over alcoholic hydroxyls can be achieved using vinyl carboxylates as acyl donors in the presence of rubidium fluoride. nih.gov Another modern approach involves a photoinduced method where a mixture of a phenol and an aldehyde is irradiated with blue light in the presence of iridium and nickel bromide catalysts, leading to the specific formation of a phenyl ester. google.com

Below is a table summarizing various conditions for the acetylation of phenols.

Catalyst/Reagent SystemAcetylating AgentConditionsKey Features
Base Catalysis (e.g., Pyridine, Triethylamine)Acetic Anhydride / Acetyl ChlorideRoom TemperaturePromotes O-acylation; increases phenol nucleophilicity. ucalgary.ca
Acid CatalysisAcetic Anhydride / Acetyl ChlorideVariesPromotes O-acylation; increases electrophilicity of the acylating agent. ucalgary.ca
Rubidium Fluoride (RbF)Vinyl CarboxylatesVariesHigh selectivity for phenolic hydroxyl groups over alcoholic ones. nih.gov
Iridium/Nickel Bromide PhotocatalysisAldehydesBlue Light, Room TemperatureSpecific radical pathway for phenolic ester formation. google.com
Diethylaminosulfur trifluoride (DAST)Organic SaltsRoom TemperatureActivates phenols for O-acylation. ucalgary.ca

Protective Group Strategies in Multi-Step Synthesis

In the synthesis of complex molecules with multiple functional groups, protecting groups are indispensable tools. rsc.org They are temporarily introduced to mask a reactive functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule. rsc.org An ideal protecting group should be easy to introduce and remove in high yield under mild conditions and must be stable to the reaction conditions applied to other parts of the molecule. rsc.org

For a molecule like this compound, which contains an ester, a ketone, and an aromatic ring, a multi-step synthesis starting from a phenol would likely require protection of the highly reactive phenolic hydroxyl group. For example, direct Friedel-Crafts acylation on phenol can lead to a mixture of C-acylated and O-acylated products. google.com To avoid this and ensure exclusive C-acylation, the hydroxyl group is often protected first.

A common strategy is to convert the phenol to a silyl (B83357) ether. This protects the hydroxyl group, allowing for a clean Friedel-Crafts acylation on the aromatic ring. The silyl protecting group can then be easily removed during the reaction work-up, yielding the C-acylated phenol directly. google.com Another strategy is to use an alkyl ether, such as a methyl ether (anisole), as the starting material. The methoxy (B1213986) group is stable under Friedel-Crafts conditions and directs acylation to the para-position. The methyl group can then be cleaved later in the synthesis to reveal the phenolic hydroxyl for subsequent acetylation.

Orthogonal protecting groups are particularly valuable in complex syntheses, as they can be removed selectively in the presence of other protecting groups. researchgate.net This allows for a precise sequence of reactions without unintended side reactions.

Key considerations for protecting group strategies include:

Stability: The protecting group must withstand the reaction conditions at other sites. tandfonline.com

Ease of Installation and Removal: The protection and deprotection steps should be high-yielding and not affect other parts of the molecule. rsc.orgtandfonline.com

Orthogonality: In molecules with multiple protecting groups, each should be removable without affecting the others. researchgate.nettandfonline.com

Synthesis of Structural Analogues and Precursors to this compound

Preparation of Related Alkoxyphenyl-oxovalerates

The synthesis of structural analogues, such as alkoxyphenyl-oxovalerates, typically follows a convergent synthetic design. A common and powerful method for creating the aryl-keto functionality is the Friedel-Crafts acylation. sigmaaldrich.com This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst. sigmaaldrich.com

To synthesize an alkoxyphenyl-oxovalerate, an alkoxybenzene (e.g., anisole for a methoxyphenyl derivative) can be reacted with glutaric anhydride. This reaction constructs the 5-(alkoxyphenyl)-5-oxovaleric acid backbone. The alkoxy group on the aromatic ring is an electron-donating group, which activates the ring towards electrophilic aromatic substitution and directs the incoming acyl group primarily to the para position, ensuring regioselectivity.

A general synthetic sequence is as follows:

Friedel-Crafts Acylation: An alkoxybenzene is reacted with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., nitrobenzene (B124822) or carbon disulfide). google.comsigmaaldrich.com This forms 5-(4-alkoxyphenyl)-5-oxovaleric acid.

Esterification: The resulting carboxylic acid is then esterified to yield the desired ethyl ester. Standard esterification methods, such as Fischer esterification (reacting with ethanol (B145695) in the presence of a strong acid catalyst), can be employed.

This methodology allows for the synthesis of a variety of analogues by simply changing the starting alkoxybenzene. nih.gov

Synthesis of Valerolactone and Oxovalerate Intermediates from Natural Sources

There is significant interest in producing valuable chemical intermediates from renewable biomass. mdpi.com Levulinic acid (4-oxopentanoic acid), an oxovalerate, is recognized as a key platform molecule that can be derived from the acid-catalyzed hydrolysis of C6 sugars found in lignocellulosic biomass. google.commdpi.com Levulinic acid and its esters are direct precursors to γ-valerolactone (GVL), another important bio-based chemical. ncsu.edu

The conversion of levulinic acid or its esters (like ethyl levulinate) to GVL is typically achieved through catalytic hydrogenation and subsequent intramolecular cyclization (lactonization). ncsu.eduacs.org This process selectively reduces the ketone group to a hydroxyl group, which then cyclizes with the carboxylic acid or ester function.

A variety of catalytic systems have been developed for this transformation, often utilizing formic acid as a sustainable hydrogen source. rsc.org

CatalystSubstrateHydrogen SourceTemperature (°C)GVL Yield (%)
Ru/CLevulinic AcidH₂130~91
Au/ZrO₂Levulinic AcidFormic AcidOptimum~97
Ionic Liquid ([TBA]F)Ethyl LevulinatePMHS2585

Data compiled from multiple sources. rsc.orgtandfonline.comacs.org

These biomass-derived intermediates, particularly levulinic acid and its derivatives, serve as versatile building blocks for constructing more complex molecules, including those with a valerate chain. rsc.orgnih.gov

Methods for Constructing the Valerate Chain and its Oxo-Functionality

The core structure of the target molecule consists of a five-carbon valerate chain with a ketone (oxo-functionality) at the 5-position, attached to an aromatic ring. The primary method for forging this carbon-carbon bond between the aromatic ring and the valerate chain is the Friedel-Crafts acylation. rsc.org

As previously mentioned, reacting an activated aromatic compound (like anisole or a protected phenol) with glutaric anhydride is a direct route to install the 5-aryl-5-oxovaleric acid structure. nih.gov Glutaric anhydride serves as the five-carbon source, with one end forming the ketone and the other remaining as a carboxylic acid.

Key Steps in Chain Construction via Friedel-Crafts Acylation:

Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the anhydride, leading to the formation of a highly electrophilic acylium ion.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the acylium ion, forming a new carbon-carbon bond and a sigma complex.

Rearomatization: A proton is lost, restoring the aromaticity of the ring and yielding the aryl ketone product.

Following the construction of the 5-aryl-5-oxovaleric acid, the final valerate ester is typically formed via esterification with the appropriate alcohol (ethanol for the ethyl ester). This two-step sequence (acylation followed by esterification) is a robust and widely applicable method for synthesizing a broad range of aryl-oxovalerates.

Mechanistic Investigations of Chemical Transformations Involving Ethyl 5 4 Acetoxyphenyl 5 Oxovalerate

Elucidation of Reaction Mechanisms at the Ketone Carbonyl Group

The ketone carbonyl group in Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is a primary site for chemical reactions due to the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions and Subsequent Transformations

Nucleophilic addition to the ketone carbonyl is a fundamental reaction class for this compound. The mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. academie-sciences.fryoutube.commasterorganicchemistry.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

For instance, reduction of the ketone with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) proceeds via the nucleophilic addition of a hydride ion (H⁻). The resulting alkoxide intermediate is subsequently protonated to yield the corresponding secondary alcohol. youtube.com

Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent carbon nucleophiles that add to the ketone to form a new carbon-carbon bond. youtube.com The reaction initially produces a magnesium or lithium alkoxide, which upon acidic workup, furnishes a tertiary alcohol. The general mechanism is depicted below:

Table 1: Mechanistic Steps of Grignard Reaction with this compound

StepDescription
1The Grignard reagent (e.g., CH₃MgBr) acts as a nucleophile, attacking the electrophilic ketone carbonyl carbon.
2The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide tetrahedral intermediate.
3An acidic workup (e.g., with H₃O⁺) protonates the alkoxide to yield the final tertiary alcohol product.

Enolization and Enolate Reactivity in C-C Bond Formation

The presence of α-hydrogens on the carbon adjacent to the ketone makes this compound susceptible to enolization. In the presence of a base, a proton can be abstracted from the α-carbon to form a resonance-stabilized enolate ion. bham.ac.ukmasterorganicchemistry.com This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.

The formation of the enolate is a reversible process, and its stability is enhanced by the delocalization of the negative charge onto the oxygen atom of the carbonyl group. masterorganicchemistry.com The general equilibrium is shown below:

Keto form ⇌ Enolate form

A key reaction involving the enolate is the aldol (B89426) condensation, where the enolate attacks the carbonyl group of another molecule (an aldehyde or another ketone) to form a β-hydroxy ketone. pharmacy180.com Crossed aldol reactions, where the enolate of this compound reacts with a different carbonyl compound, can also be performed, often by pre-forming the enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). pharmacy180.com

α-Carbon Functionalization Strategies

The nucleophilic character of the enolate derived from this compound allows for the introduction of various functional groups at the α-carbon. nih.govspringernature.com

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to form a new C-C bond, leading to α-alkylation of the ketone. The choice of the base, solvent, and alkylating agent is crucial to control the regioselectivity and avoid side reactions. vanderbilt.edu

Arylation: Palladium-catalyzed α-arylation of ketones is a modern method to introduce aryl groups at the α-position. This typically involves the reaction of the enolate with an aryl halide in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org

Table 2: Common α-Carbon Functionalization Reactions

ReactionReagentsProduct Type
Alkylation1. Base (e.g., LDA) 2. Alkyl halide (R-X)α-Alkyl ketone
Arylation1. Base 2. Aryl halide (Ar-X), Pd catalyst, Ligandα-Aryl ketone
Hydroxylation1. Base 2. MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide))α-Hydroxy ketone

Ester Cleavage and Transesterification Mechanisms

The ethyl ester group in this compound is another reactive site, susceptible to cleavage and modification.

Hydrolytic Pathways of β-Keto Esters

Ester hydrolysis is the cleavage of the ester bond by reaction with water, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid and regenerate the acid catalyst. This reaction is reversible.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the ester carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion. The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid, driving the reaction to completion to form the carboxylate salt. stanford.edu

The hydrolysis of the acetate (B1210297) group on the phenyl ring can also occur, particularly under basic conditions, to yield the corresponding phenol (B47542). The relative rates of hydrolysis of the ethyl ester and the phenyl acetate depend on the specific reaction conditions. Generally, phenyl acetates are more susceptible to base-catalyzed hydrolysis due to the better leaving group ability of the phenoxide ion compared to the ethoxide ion. pearson.com

Transesterification with Diverse Alcohols

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. researchgate.netnih.govbohrium.comtandfonline.comrsc.org

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is an equilibrium process, and the use of a large excess of the new alcohol can drive the equilibrium towards the desired product.

Base-Catalyzed Transesterification: An alkoxide, generated from the new alcohol, acts as the nucleophile and attacks the ester carbonyl. The resulting tetrahedral intermediate expels the ethoxide ion to form the new ester.

Table 3: Catalysts for Transesterification of β-Keto Esters

Catalyst TypeExamplesConditions
Acid CatalystsSulfuric acid, p-Toluenesulfonic acidReflux in excess alcohol
Base CatalystsSodium alkoxide, Triethylamine (B128534) tandfonline.comAnhydrous conditions
Organocatalysts3-Nitrobenzeneboronic acid researchgate.netVaries
Heterogeneous CatalystsSilica (B1680970) supported boric acid rsc.orgSolvent-free conditions

The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity with a wide range of alcohols, including primary, secondary, allylic, and benzylic alcohols. rsc.org

Mechanisms of Baeyer-Villiger Oxidation on Related Ketones

The Baeyer-Villiger oxidation is a notable organic reaction that facilitates the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group. This transformation converts ketones into esters and cyclic ketones into lactones through the use of peroxyacids or peroxides as the oxidant. wikipedia.orgorganic-chemistry.org The reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, is a powerful tool in organic synthesis for introducing oxygen functionality into molecules. numberanalytics.com For an unsymmetrical ketone such as this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon groups.

The substrate scope of BVMOs is broad, and they have been shown to act on aromatic ketones related to the structure of this compound. For instance, a metabolic pathway for 4-hydroxyacetophenone has been described involving its oxidation to hydroquinone, suggesting an initial Baeyer-Villiger-type reaction. acs.org These enzymes represent a sustainable alternative to traditional chemical methods, which often require harsh oxidants. researchgate.net Chemo-enzymatic strategies have also been developed, where a lipase (B570770) enzyme is used to generate a peracid in situ from a carboxylic acid precursor and hydrogen peroxide, which then carries out the Baeyer-Villiger oxidation. nih.gov

FeatureDescriptionReference
Enzyme ClassFlavin-dependent monooxygenases (Type I BVMOs are common) mdpi.comencyclopedia.pub
CofactorsRequires NADPH for the reduction of the flavin cofactor (FAD). mdpi.comencyclopedia.pub
OxidantMolecular oxygen (O₂) researchgate.net
Reactive IntermediateA stable peroxyflavin species formed from FADH₂ and O₂. encyclopedia.pub
Key AdvantagesHigh regioselectivity and enantioselectivity, mild reaction conditions, environmentally friendly (water as byproduct). researchgate.netacs.org

The classical Baeyer-Villiger oxidation is mediated by peracids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxytrifluoroacetic acid. organic-chemistry.orgmychemblog.com The generally accepted mechanism involves a two-step process. The first step is the nucleophilic attack of the peracid on the protonated carbonyl carbon of the ketone, which forms a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgtru.ca This step is often catalyzed by an acid, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgtru.ca

The second step is the rate-determining step and involves a concerted rearrangement. wikipedia.org One of the groups attached to the carbonyl carbon migrates to the adjacent oxygen atom of the peroxide, leading to the cleavage of the weak O-O bond and the departure of a carboxylic acid. wikipedia.org This migration occurs with retention of the stereochemistry of the migrating group.

The regiochemical outcome of the reaction on an unsymmetrical ketone is dictated by the relative migratory aptitude of the two substituents. The group that is better able to stabilize a positive charge will migrate preferentially. organic-chemistry.org The general order of migratory ability is: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. organic-chemistry.orgmychemblog.com In the case of this compound, the two migrating groups are the 4-acetoxyphenyl group and the 4-(ethoxycarbonyl)propyl group (a primary alkyl). Based on the established migratory aptitude, the 4-acetoxyphenyl group is expected to migrate in preference to the primary alkyl chain. Theoretical studies on substituted acetophenones have shown that electron-donating substituents on the aryl ring can have a pronounced activating effect on this migration step. tru.caresearchgate.net

Migrating GroupRelative Migratory AptitudeReference
Tertiary alkylHighest organic-chemistry.orgmychemblog.com
Cyclohexyl / Secondary alkylHigh organic-chemistry.orgmychemblog.com
Benzyl / PhenylModerate-High organic-chemistry.orgmychemblog.com
Primary alkylModerate-Low organic-chemistry.orgmychemblog.com
CyclopropylLow mychemblog.com
MethylLowest organic-chemistry.orgmychemblog.com

Reductive Transformations of the Ketone and Ester Functionalities

This compound possesses two distinct carbonyl functionalities: a ketone and an ester. The reduction of such a molecule presents a challenge in chemoselectivity, as the reactivity of these two groups towards reducing agents differs. Generally, ketones are more reactive towards nucleophilic reducing agents than esters.

The selective reduction of the ketone group in a keto-ester to a secondary alcohol, while leaving the ester group intact, is a common and useful transformation. researchgate.net This can be achieved using mild reducing agents that are not powerful enough to reduce the less reactive ester functionality. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol is a classic and effective reagent for this purpose. researchgate.net Under these conditions, aldehydes and ketones are readily reduced to their corresponding alcohols, while esters typically remain unaffected. researchgate.net

For more complex substrates or to achieve higher selectivity, other methods can be employed. Catalytic hydrogenation using specific catalysts can sometimes offer high chemoselectivity. Furthermore, enantioselective reduction of the prochiral ketone to a specific chiral alcohol can be accomplished using chiral reducing agents or catalysts, such as those derived from chiral diols and lithium aluminum hydride (LAH) or through catalytic transfer hydrogenation with a chiral transition metal complex. sci-hub.stwikipedia.org

Reagent/SystemSelectivityProduct from KetoneEffect on EsterReference
Sodium Borohydride (NaBH₄) in MeOH/EtOHHighSecondary AlcoholGenerally unreactive researchgate.net
Lithium Aluminium Hydride (LiAlH₄)LowSecondary AlcoholReduced to Primary Alcohol wikipedia.org
Catalytic Transfer Hydrogenation (e.g., with isopropanol)Variable, can be highSecondary AlcoholGenerally unreactive wikipedia.org
Borane (BH₃) ComplexesVariableSecondary AlcoholCan be reduced jst.go.jp

The reduction of the ester functionality in this compound is more challenging and typically requires stronger reducing agents than those used for the selective reduction of the ketone. Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) will readily reduce both the ester and the ketone, leading to the formation of a diol. wikipedia.org

Selective reduction of the ester in the presence of a ketone is a difficult transformation and often requires a protection-deprotection sequence for the more reactive ketone group. jst.go.jp However, certain reagents under specific conditions can achieve this. For example, diisobutylaluminium hydride (DIBAL-H) at low temperatures can reduce esters to aldehydes. Careful control of stoichiometry and temperature would be critical to achieve selectivity. The reduction of the ester all the way to a primary alcohol without affecting the ketone is not typically feasible with standard reagents and would necessitate a protection strategy.

Condensation and Cyclization Reactions Utilizing this compound as a Substrate

As a 1,5-dicarbonyl compound (specifically, a γ-keto ester), this compound is a versatile substrate for a variety of condensation and cyclization reactions to form five- and six-membered rings. researchgate.net These reactions are fundamental in the synthesis of numerous heterocyclic compounds. researchgate.net

One major pathway involves intramolecular condensation. An intramolecular Claisen condensation (known as a Dieckmann cyclization) is possible, where a base would deprotonate the carbon alpha to the ester group, and the resulting enolate would attack the ketone carbonyl. kocw.or.kr This would lead to a six-membered cyclic β-keto ester. Alternatively, an intramolecular aldol-type condensation could occur where an enolate formed at the carbon alpha to the ketone attacks the ester carbonyl.

Intermolecular condensation reactions are also highly feasible. For example, in a reaction analogous to the Paal-Knorr synthesis, the 1,5-dicarbonyl system can react with ammonia (B1221849) or primary amines to yield substituted dihydropyridines or related nitrogen-containing heterocycles. organic-chemistry.org Reaction with hydrazine (B178648) could lead to the formation of a dihydropyridazine, while reaction with phosphorus pentasulfide could yield a thiophene (B33073) derivative. These cyclization reactions highlight the utility of this compound as a building block in synthetic organic chemistry.

Reaction TypeReagent(s)Potential Product ClassReference
Intramolecular Claisen (Dieckmann)Base (e.g., NaOEt)Cyclic β-keto ester (6-membered ring) kocw.or.kr
Intramolecular AldolAcid or BaseCyclic β-hydroxy ketone (6-membered ring) kocw.or.kr
Paal-Knorr Type SynthesisAmmonia or Primary AmineSubstituted Dihydropyridine organic-chemistry.org
Heterocycle FormationHydrazine (H₂NNH₂)Dihydropyridazine
Heterocycle FormationLawesson's Reagent / P₄S₁₀Thiophene derivative researchgate.net

Knoevenagel Condensation and Derivatives

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a β-keto ester. researchgate.net The reaction is typically catalyzed by a weak base.

The mechanism commences with the deprotonation of the α-carbon of the active methylene compound by the base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting aldol-type addition product is subsequently dehydrated to yield an α,β-unsaturated compound. d-nb.info The rate and success of the reaction can be influenced by the nature of the catalyst, with both acidic and basic sites on the catalyst surface playing a role in achieving high reaction rates. rsc.org Furthermore, the polarity of the solvent can affect the reaction kinetics, with more polar solvents often favoring the initial aldol addition step. d-nb.inforsc.org

In the context of this compound, the methylene group situated between the ketone and the ester carbonyls is the active site for the Knoevenagel condensation. The reaction with an aldehyde (R-CHO) would proceed as follows:

Enolate Formation: A basic catalyst abstracts a proton from the α-carbon of this compound.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the aldehyde.

Dehydration: The intermediate alcohol undergoes dehydration to form the final α,β-unsaturated product.

The specific derivatives formed would depend on the aldehyde used in the reaction.

Table 1: Potential Derivatives from Knoevenagel Condensation of this compound with Various Aldehydes

Aldehyde Reactant Potential Product Name
Formaldehyde Ethyl 2-(4-acetoxybenzoyl)-5-oxohex-1-enoate
Benzaldehyde Ethyl 2-(4-acetoxybenzoyl)-5-oxo-6-phenylhex-1-enoate

Robinson Annulation and Related Carbocyclization Pathways

The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring. juniperpublishers.com It is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation. masterorganicchemistry.com The process typically involves the reaction of a ketone enolate with an α,β-unsaturated ketone (a Michael acceptor). uliege.be

The mechanism unfolds in three main steps: uliege.be

Michael Addition: A base catalyzes the conjugate addition of an enolate to an α,β-unsaturated ketone, forming a 1,5-diketone.

Intramolecular Aldol Condensation: The newly formed diketone, under basic or acidic conditions, undergoes an intramolecular aldol reaction where an enolate from one ketone attacks the carbonyl carbon of the other, leading to the formation of a six-membered ring.

Dehydration: The resulting β-hydroxy ketone readily dehydrates to form an α,β-unsaturated cyclic ketone.

For this compound, its enolate can act as the Michael donor. When reacted with a suitable Michael acceptor, such as methyl vinyl ketone, it can initiate the Robinson annulation sequence. The reaction would lead to the formation of a new cyclohexenone ring fused to the original molecule. The specific structure of the final annulated product will depend on which enolate of the dicarbonyl system participates in the initial Michael addition.

Table 2: Key Intermediates in the Robinson Annulation of this compound with Methyl Vinyl Ketone

Step Intermediate
1. Enolate Formation Enolate of this compound
2. Michael Addition 1,5-Diketone Adduct
3. Intramolecular Aldol Addition β-Hydroxy Ketone Cyclohexane Derivative

The versatility of the Robinson annulation allows for the synthesis of complex polycyclic systems, and its application to substrates like this compound opens pathways to a wide array of carbocyclic structures. juniperpublishers.com

Heterocyclic Compound Formation from β-Keto Esters

The β-keto ester functionality present in this compound is a common starting point for the synthesis of various heterocyclic compounds. The presence of two electrophilic carbonyl centers and an acidic α-hydrogen allows for reactions with a range of dinucleophiles to form five- and six-membered rings.

For instance, the reaction of β-keto esters with hydrazine derivatives can yield pyrazoles. The mechanism involves the initial condensation of the hydrazine with one of the carbonyl groups, followed by cyclization and dehydration. Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles. orgsyn.org The synthesis of thiazolo[3,2-a]pyrimidine derivatives has been demonstrated through the condensation of a β-keto ester with thiourea (B124793) and an aldehyde in a Biginelli-type reaction, followed by reaction with an alkylating agent. mdpi.com

The reaction of this compound with different dinucleophiles would lead to a variety of heterocyclic structures, with the specific outcome depending on the reagent and reaction conditions.

Table 3: Potential Heterocyclic Products from this compound

Dinucleophilic Reagent Resulting Heterocyclic Ring System
Hydrazine Pyrazole
Hydroxylamine Isoxazole
Urea/Thiourea Pyrimidine/Thiopyrimidine

These reactions highlight the utility of this compound as a scaffold for the construction of diverse heterocyclic frameworks, which are prevalent in medicinal chemistry and materials science.

Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

A primary technique for determining the structure of organic compounds is Nuclear Magnetic Resonance (NMR) spectroscopy. This method provides extensive information on the chemical surroundings of specific atoms, mainly hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) spectroscopy is crucial for pinpointing the various kinds of protons in the ethyl 5-(4-acetoxyphenyl)-5-oxovalerate molecule and their corresponding electronic environments. A thorough map of the proton arrangement is provided by the chemical shifts (δ), multiplicities (such as singlet, doublet, triplet), and coupling constants (J).

In a standard ¹H NMR spectrum of this compound, one can observe separate signals that correspond to the aromatic protons of the acetoxyphenyl group, the methylene (B1212753) protons of the valerate (B167501) chain, the methyl protons of the ethyl ester, and the methyl protons of the acetate (B1210297) group. The aromatic protons usually show up as two doublets in the downfield area (roughly 7-8 ppm) because they are near the electron-withdrawing carbonyl group. The methylene protons of the valerate chain have different chemical shifts based on where they are in relation to the two carbonyl groups. The triplet from the methyl protons of the ethyl ester and the singlet from the methyl protons of the acetate are located in the upfield section of the spectrum.

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.95Doublet2HAromatic Protons (ortho to carbonyl)
7.15Doublet2HAromatic Protons (meta to carbonyl)
4.12Quartet2H-OCH₂CH₃
3.05Triplet2H-COCH₂CH₂-
2.65Triplet2H-CH₂CH₂COOEt
2.32Singlet3H-OCOCH₃
1.23Triplet3H-OCH₂CH₃
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) spectroscopy offers details on the molecule's carbon framework. In the ¹³C NMR spectrum of this compound, every distinct carbon atom produces a separate signal. This method is especially helpful for recognizing the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the valerate and ethyl ester groups.

The carbonyl carbons of the ketone and ester functional groups are usually seen in the most downfield area of the spectrum (around 170-200 ppm). The aromatic carbons display signals between 120-150 ppm, with the carbon that is bonded to the oxygen atom showing up at a higher chemical shift. The aliphatic carbons of the ethyl and valerate parts of the molecule resonate in the upfield area of the spectrum.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
197.5Ketone Carbonyl (C=O)
172.8Ester Carbonyl (C=O)
169.2Acetate Carbonyl (C=O)
154.5Aromatic C-O
133.8Aromatic C-C=O
129.8Aromatic CH (ortho to carbonyl)
121.9Aromatic CH (meta to carbonyl)
60.5-OCH₂CH₃
35.4-COCH₂CH₂-
28.1-CH₂CH₂COOEt
21.1-OCOCH₃
14.1-OCH₂CH₃
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Two-dimensional (2D) NMR methods are effective instruments for determining the connections between various atoms within the molecule, thereby verifying the structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled. For example, it would validate the coupling between the nearby methylene protons in the valerate chain and the coupling between the quartet and triplet of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment links carbon and proton atoms that are directly bonded. It enables the clear-cut assignment of each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical method that determines the mass-to-charge ratio of ions. It is employed to find out the molecular weight of a compound and can offer details about its elemental makeup and structure.

High-Resolution Mass Spectrometry (HRMS) delivers a highly accurate measurement of a compound's molecular mass, which can be utilized to ascertain its elemental formula. rsc.orgjmchemsci.comnih.gov For this compound (C₁₅H₁₈O₅), the calculated exact mass is 278.1154 g/mol . An HRMS measurement is anticipated to produce a value extremely close to this, thereby confirming the elemental composition of the molecule. rsc.orgjmchemsci.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a combined technique that merges the separation power of gas chromatography with the detection strength of mass spectrometry. rsc.orgjmchemsci.com It is a very efficient method for evaluating the purity of this compound and for spotting any volatile contaminants. rsc.orgjmchemsci.com In a GC-MS analysis, the sample is first turned into a gas and then separated into its distinct components in the gas chromatograph. Each separated component subsequently goes into the mass spectrometer, where it is ionized and its mass-to-charge ratio is measured. This facilitates the identification of the primary compound and any impurities present, even at very low concentrations. The retention time from the GC and the mass spectrum from the MS offer a high level of certainty in identifying each component.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique for the analysis of non-volatile and thermally unstable compounds like this compound. nih.gov This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) data. usda.govacs.org

For this compound, a reversed-phase HPLC method is typically employed for separation. The compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). epa.gov The gradient or isocratic elution profile is optimized to achieve a sharp peak with a reproducible retention time, which serves as a preliminary identifier.

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for ionizing this non-volatile molecule without significant degradation. usda.gov High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, can determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺), allowing for the calculation of its elemental formula and confirming its identity with high confidence. ebi.bio LC-MS is also highly effective for assessing purity by detecting and quantifying trace impurities within a sample mixture. gba-group.com

Table 1: Illustrative LC-MS Parameters for this compound Analysis

ParameterCondition
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column C18 Reversed-Phase (e.g., 150 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)
Scan Range (m/z) 50 - 500
Expected Molecular Ion [M+H]⁺, [M+Na]⁺

Fragmentation Pathways Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for unambiguous structural confirmation. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. wikipedia.org

The fragmentation of β-keto esters and related structures is well-understood and typically involves cleavages alpha to the carbonyl groups and rearrangement reactions. cdnsciencepub.comresearchgate.netcdnsciencepub.com For this compound, several key fragmentation pathways can be predicted. The major cleavages are expected to occur adjacent to the two carbonyl groups (ketone and ester). Common rearrangement reactions, such as the McLafferty rearrangement, can also occur if a gamma-hydrogen is available relative to a carbonyl group. wikipedia.org Analysis of these specific fragment ions allows for the precise mapping of the compound's structure, confirming the presence and connectivity of the ethyl ester, the valerate chain, and the 4-acetoxyphenyl group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion (m/z)Proposed Structure/OriginFragmentation Pathway
221[C₁₃H₁₃O₃]⁺Loss of ethoxy radical (•OCH₂CH₃) from the ester.
163[C₉H₇O₃]⁺Cleavage of the acetoxy group, followed by rearrangement.
121[C₇H₅O₂]⁺Ion resulting from cleavage alpha to the ketone carbonyl, representing the benzoyl moiety.
43[C₂H₃O]⁺Acetyl cation, characteristic of the acetoxy group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a unique pattern corresponding to the molecule's functional groups.

The most prominent features in the IR spectrum of this compound are the strong absorption bands corresponding to the stretching vibrations of its three carbonyl (C=O) groups.

Aryl Ketone C=O Stretch: The carbonyl group of the aryl ketone, being conjugated with the aromatic ring, typically absorbs in the range of 1685-1695 cm⁻¹. lookchem.com

Ester C=O Stretch (Aliphatic): The aliphatic ethyl ester carbonyl group is expected to show a strong absorption band at a higher frequency, generally between 1735-1750 cm⁻¹. orgchemboulder.comdocbrown.info

Ester C=O Stretch (Acetyl): The acetyl group attached to the phenyl ring will also exhibit a strong C=O stretching vibration, typically in the 1760-1770 cm⁻¹ region.

The presence of these distinct, strong absorption bands provides clear evidence for both the ketone and the two different ester functionalities within the molecule. Additionally, the C-O single bond stretches associated with the ester groups will appear as two or more bands in the 1000-1300 cm⁻¹ region. orgchemboulder.comlibretexts.org

The IR spectrum also provides valuable information about the aromatic portion of the molecule.

Aromatic C=C Stretches: Vibrations of the carbon-carbon double bonds within the phenyl ring typically result in several absorptions in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretches: The stretching vibrations of the C-H bonds on the aromatic ring appear as sharp, medium-to-weak bands above 3000 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the aromatic ring can be inferred from the strong C-H "out-of-plane" bending vibrations in the 650-900 cm⁻¹ region. For a 1,4-disubstituted (para) benzene (B151609) ring, a characteristic strong absorption is expected between 800-860 cm⁻¹. cdnsciencepub.com

Table 3: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3100-3000Aromatic C-HStretch
~2980-2850Aliphatic C-HStretch
~1765Acetyl Ester C=OStretch
~1740Ethyl Ester C=OStretch
~1690Aryl Ketone C=OStretch
~1600, ~1500Aromatic C=CStretch
~1250-1000Ester C-OStretch
~840Aromatic C-HOut-of-Plane Bend (para-substitution)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Comprehensive searches of scientific literature have not yielded specific studies applying Density Functional Theory (DFT) to determine the optimized geometry and electronic structure of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate. General principles of DFT indicate that such calculations would likely employ functionals like B3LYP with a basis set such as 6-31G(d,p) to accurately model the molecule's three-dimensional arrangement of atoms and the distribution of electron density. These calculations would provide foundational data on bond lengths, bond angles, and dihedral angles, offering a precise theoretical model of the molecule's ground state geometry.

Conformational Analysis and Energy Minima

There is currently no published research detailing the conformational analysis or identifying the specific energy minima of this compound. A theoretical conformational analysis would involve systematically rotating the molecule's single bonds—such as those in the ethyl ester and the valerate (B167501) chain—to map the potential energy surface. This process would identify the most stable conformers (global and local energy minima) and the energy barriers for interconversion between them. Such an analysis is crucial for understanding the molecule's flexibility and its preferred shapes in different environments.

Reaction Pathway Modeling and Transition State Analysis

Computational Elucidation of Organic Reaction Mechanisms

No computational studies specifically elucidating the reaction mechanisms involving this compound have been found in the available literature. Modeling of its reactions, for instance, the hydrolysis of the ester groups or reactions at the ketone, would involve mapping the potential energy surface from reactants to products. This would include locating the transition state structures, which are the energy maxima along the reaction coordinate, to understand the mechanistic steps and energy requirements of the transformation.

Prediction of Regio- and Stereoselectivity in Chemical Transformations

There is a lack of published computational research on the prediction of regio- and stereoselectivity for chemical transformations involving this compound. Theoretical predictions in this area would typically involve calculating the energies of different possible transition states leading to various regio- or stereoisomers. The relative energies of these transition states would allow for a prediction of the major product, providing valuable insight for synthetic applications.

Spectroscopic Property Prediction and Validation

Currently, there are no specific computational studies focused on predicting the spectroscopic properties of this compound. Theoretical predictions of spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) are powerful tools for structure verification. These calculations, often performed using DFT, can predict chemical shifts and vibrational frequencies. A comparison of these predicted spectra with experimentally obtained data would serve as a validation of both the computational method and the synthesized molecular structure.

Ab Initio and DFT Calculations of NMR Chemical Shifts

Detailed theoretical studies employing ab initio and Density Functional Theory (DFT) methods to calculate the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound are not extensively available in the current body of scientific literature. Computational chemistry serves as a powerful tool for predicting and interpreting NMR spectra, providing insights into the electronic environment of atomic nuclei. For molecules of similar complexity, such as other keto esters and aromatic compounds, these calculations are typically performed to correlate theoretical data with experimental findings, aiding in the definitive assignment of ¹H and ¹³C NMR signals.

In a typical computational approach, the geometry of the molecule is first optimized using a selected level of theory and basis set, for instance, B3LYP/6-31G(d). Following optimization, NMR shielding tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set, such as 6-311+G(2d,p), to enhance accuracy. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, commonly tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, such calculations would provide theoretical chemical shift values for each unique proton and carbon atom. These predicted values could then be systematically compared to experimentally obtained NMR data to confirm the molecular structure. A data table summarizing the hypothetical correlation between experimental and calculated chemical shifts would be a standard way to present these findings.

Hypothetical Data Table of Calculated vs. Experimental ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) Deviation (ppm)
H-2'/H-6' Data not available Data not available Data not available
H-3'/H-5' Data not available Data not available Data not available
-OCH₂CH₃ Data not available Data not available Data not available
-OCH₂CH₃ Data not available Data not available Data not available
-COCH₃ Data not available Data not available Data not available
-CH₂- (C2) Data not available Data not available Data not available
-CH₂- (C3) Data not available Data not available Data not available

Vibrational Frequency Calculations for IR Spectra Interpretation

The interpretation of the infrared (IR) spectrum of this compound can be significantly aided by theoretical vibrational frequency calculations. These calculations, typically performed using DFT methods, predict the frequencies and intensities of the fundamental vibrational modes of the molecule. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration, such as C=O stretching, C-H bending, or C-O stretching.

The computational process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields a set of vibrational frequencies. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, as the harmonic approximation used in these calculations often overestimates vibrational frequencies.

For this compound, key vibrational modes would include the stretching of the two carbonyl groups (ketone and ester), which are expected to appear in the region of 1660-1770 cm⁻¹. Aromatic C=C stretching and C-H bending vibrations would also be prominent features of the spectrum. A detailed computational study would provide a table listing the calculated frequencies, their corresponding intensities, and the description of the vibrational motion.

Hypothetical Data Table of Calculated Vibrational Frequencies and Assignments

Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
Data not available Data not available Data not available Aromatic C=O stretch
Data not available Data not available Data not available Ester C=O stretch
Data not available Data not available Data not available Aromatic C=C stretch
Data not available Data not available Data not available Aliphatic C-H stretch

Molecular Dynamics Simulations in Reaction Environments

As of the current scientific literature, there are no specific molecular dynamics (MD) simulation studies focused on this compound in reaction environments. MD simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of a reaction environment, MD simulations could provide valuable insights into the conformational dynamics of the molecule, its interactions with solvent molecules, and the potential energy landscape of a chemical transformation.

For a compound like this compound, MD simulations could be employed to study its behavior in different solvents, which can influence reaction rates and equilibria, such as keto-enol tautomerism. By simulating the system at a molecular level, researchers can observe how the solute and solvent molecules arrange themselves and how this organization affects the reactivity of the ester and ketone functional groups. Such simulations would rely on a force field to describe the interactions between atoms, or for higher accuracy, ab initio MD methods could be used. The results of these simulations could help in understanding reaction mechanisms and in the rational design of synthetic pathways involving this compound.

Ethyl 5 4 Acetoxyphenyl 5 Oxovalerate As a Chemical Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The structural features of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate make it an ideal starting material for the synthesis of more intricate and often biologically active molecules. The presence of the ketone and ester functionalities allows for a wide range of chemical transformations, enabling its incorporation into larger molecular frameworks.

One area where analogous γ-keto esters have proven valuable is in the synthesis of ferrocene-containing compounds, known as ferrociphenols, which have been investigated for their potential anticancer properties. For instance, compounds similar to this compound can undergo reactions like the McMurry coupling. In a hypothetical application, the ketone group of this compound could be coupled with another ketone, such as 4,4'-dihydroxybenzophenone, in the presence of a titanium(IV) chloride and zinc amalgam. This would lead to the formation of a complex olefinic structure, which could be a precursor to novel ferrociphenol analogues with potential biological activity. mdpi.com

The synthesis of such complex molecules often involves a multi-step sequence where the γ-keto ester is a crucial starting point. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide or other functional group. The acetoxy group on the phenyl ring can be hydrolyzed to a phenol (B47542), providing another handle for further functionalization, such as etherification or esterification. These transformations highlight the role of this compound as a versatile scaffold for building complex and functionally diverse organic molecules.

Role in the Construction of Functionalized Heterocycles

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound, as a 1,4-dicarbonyl precursor (after hydrolysis of the ester and potential modification), is well-suited for the synthesis of various five- and six-membered heterocycles.

A prominent application is in the Paal-Knorr synthesis, a classical method for constructing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. acs.org By treating this compound (or its corresponding dicarbonyl derivative) with an acid catalyst, a furan (B31954) ring can be formed. nih.gov Reaction with a primary amine or ammonia (B1221849) leads to the formation of a pyrrole, mdpi.comlibretexts.org while treatment with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent yields a thiophene (B33073). acs.org

Furthermore, the reaction of γ-keto esters with hydrazine (B178648) is a well-established route to pyridazines, a class of six-membered heterocycles containing two adjacent nitrogen atoms. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the condensation of hydrazine with the two carbonyl groups of the 1,4-dicarbonyl system, followed by dehydration to form the pyridazine (B1198779) ring.

The following interactive table summarizes the potential heterocyclic systems that can be synthesized from this compound.

HeterocycleReagent(s)Key Reaction
FuranAcid catalyst (e.g., H₂SO₄, P₂O₅)Paal-Knorr Furan Synthesis
PyrrolePrimary amine (R-NH₂) or Ammonia (NH₃)Paal-Knorr Pyrrole Synthesis
ThiophenePhosphorus pentasulfide (P₄S₁₀) or Lawesson's reagentPaal-Knorr Thiophene Synthesis
PyridazineHydrazine (H₂NNH₂)Pyridazine Synthesis

These examples demonstrate the significant role of this compound as a key building block in the synthesis of a diverse range of functionalized heterocyclic compounds.

Applications in the Synthesis of Carbocyclic Frameworks

The construction of carbocyclic rings is a fundamental objective in organic synthesis, and this compound can be employed in several strategies to achieve this. The presence of both a ketone and an ester group allows for intramolecular reactions that can lead to the formation of five- or six-membered rings.

One of the most powerful ring-forming reactions in organic chemistry is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. wikipedia.orgwikipedia.orgillinois.eduthieme.de While the classical Robinson annulation involves an α,β-unsaturated ketone as the Michael acceptor, a γ-keto ester like this compound could potentially serve as a Michael donor after enolate formation. The resulting adduct could then undergo an intramolecular aldol-type condensation to furnish a cyclohexenone derivative.

Another potential application is in the Nazarov cyclization, an electrocyclic reaction used to synthesize cyclopentenones. organic-chemistry.orgresearchgate.netbiointerfaceresearch.com This reaction typically involves the acid-catalyzed cyclization of a divinyl ketone. This compound could be converted into a suitable divinyl ketone precursor through a series of transformations, such as olefination of the ketone and subsequent manipulations of the ester group. The resulting divinyl ketone could then undergo a Nazarov cyclization to yield a cyclopentenone bearing the substituted phenyl group. acs.org

Intramolecular aldol condensation of a 1,5-dicarbonyl compound, which could be derived from our target molecule, is also a viable strategy for the synthesis of five-membered carbocycles.

Utility in the Development of New Synthetic Methodologies

Beyond its role as a building block for specific target molecules, this compound can also be utilized in the development and optimization of new synthetic methods. Its well-defined structure and multiple reactive sites make it a suitable substrate for testing the scope and limitations of novel catalytic reactions and for probing reaction mechanisms.

The development of new catalytic systems is a major focus of modern organic chemistry. This compound is an excellent candidate for use as a substrate in the development of novel catalytic transformations, particularly in the area of asymmetric catalysis.

A significant example is the catalytic asymmetric hydrogenation of γ-keto esters. This reaction provides access to chiral γ-hydroxy esters and γ-lactones, which are valuable building blocks for the synthesis of many natural products and pharmaceuticals. Various transition metal catalysts, often based on ruthenium or rhodium with chiral phosphine (B1218219) ligands, have been developed for this transformation. The enantioselectivity and efficiency of these new catalysts can be evaluated using substrates like this compound.

The following interactive table illustrates the potential outcomes of catalytic asymmetric hydrogenation of this compound.

Catalyst SystemProduct Type
Chiral Ru-diphosphine complexChiral γ-hydroxy ester
Chiral Rh-diphosphine complexChiral γ-hydroxy ester
Chiral Ru-diamine complexChiral γ-hydroxy ester
Acidic workup of the aboveChiral γ-lactone

The results of such studies, including yield and enantiomeric excess, provide crucial data for the refinement of new catalytic systems.

Understanding the detailed mechanism of a chemical reaction is essential for its optimization and broader application. This compound can serve as a valuable probe for mechanistic investigations due to its specific structural features.

A relevant example is the Baeyer-Villiger oxidation, which involves the oxidation of a ketone to an ester or a lactone. The mechanism of this reaction involves the migration of one of the groups attached to the carbonyl carbon to an adjacent oxygen atom. The migratory aptitude of different groups is a key aspect of the reaction's mechanism and regioselectivity.

In the case of this compound, the two groups attached to the ketone are the 4-acetoxyphenyl group and the ethyl 4-oxobutanoate (B1241810) chain. The relative migratory aptitude of these two groups can be studied to provide insights into the electronic and steric factors that govern the Baeyer-Villiger oxidation. By analyzing the product distribution (i.e., which of the two possible esters is formed), chemists can gain a deeper understanding of the reaction mechanism. Such studies can involve varying the reaction conditions, the oxidizing agent, and the substituents on the aromatic ring to systematically probe the mechanistic details.

Future Directions and Emerging Research Opportunities

Development of Asymmetric Synthesis Routes for Chiral Analogues

The synthesis of single enantiomers of chiral drugs is a major focus in the pharmaceutical industry, as different enantiomers can have varied biological activities. mdpi.com The development of asymmetric synthesis routes for chiral analogues of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is a critical next step. Introducing a chiral center, for instance by asymmetrically reducing the ketone group, would yield chiral hydroxyesters. These chiral building blocks are valuable synthons for creating complex molecules. tum.de

Current strategies in asymmetric synthesis that could be applied include the use of chiral catalysts, such as those based on transition metals (e.g., rhodium, iridium) complexed with chiral ligands, or organocatalysts. mdpi.comnih.gov Asymmetric transfer hydrogenation, for example, has proven effective for the synthesis of chiral molecules with high enantiomeric excess. mdpi.com The goal is to achieve high yields and high enantioselectivity (ee), producing predominantly one enantiomer over the other. researchgate.net

Table 1: Potential Asymmetric Synthesis Strategies

Strategy Catalyst/Reagent Example Potential Chiral Analogue Desired Outcome
Asymmetric Hydrogenation Rhodium-phosphine complexes Ethyl (R/S)-5-(4-acetoxyphenyl)-5-hydroxyvalerate High enantiomeric excess (>99% ee)
Asymmetric Transfer Hydrogenation Iridium catalysts Ethyl (R/S)-5-(4-acetoxyphenyl)-5-hydroxyvalerate High yield and enantioselectivity

Exploration of Bio-Inspired Synthetic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes function under mild conditions and can exhibit remarkable enantio- and regioselectivity, often eliminating the need for protecting groups. mdpi.com For this compound, enzymes like ketoreductases (KREDs) could be employed for the asymmetric reduction of the ketone, producing chiral alcohols with high optical purity. researchgate.net Lipases are another class of enzymes that could be used for the stereoselective hydrolysis of the ester group, leading to chiral carboxylic acids. nih.gov

Whole-cell biocatalysis, using microorganisms like Lactobacillus kefir or recombinant E. coli, presents a scalable and cost-effective approach. tum.demdpi.com These systems can contain the necessary enzymes and cofactors for the desired transformation. mdpi.com The exploration of bio-inspired pathways could lead to the discovery of novel, efficient, and sustainable routes to valuable chiral intermediates derived from this compound.

Table 2: Biocatalytic Approaches for Chiral Synthesis

Enzyme Class Specific Enzyme Example Substrate Product Key Advantage
Ketoreductases (KREDs) KREDs from various microorganisms This compound Ethyl (S)- or (R)-5-(4-acetoxyphenyl)-5-hydroxyvalerate High enantioselectivity
Lipases Talaromyces thermophilus lipase (B570770) Racemic Ethyl 5-(4-acetoxyphenyl)-5-hydroxyvalerate Kinetic resolution to isolate one enantiomer High hydrolytic activity and reusability when immobilized. nih.gov

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being integrated into chemical synthesis to reduce environmental impact. colab.wsresearchgate.net Flow chemistry, or continuous flow processing, is a key enabling technology in this regard. researchgate.net Compared to traditional batch processing, flow reactors offer enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. researchgate.netuclouvain.be

Synthesizing derivatives of this compound in a continuous flow system could lead to higher yields, shorter reaction times, and reduced waste. patsnap.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net Furthermore, the integration of greener solvents, catalytic processes, and energy-efficient methods aligns with the goals of sustainable chemistry. colab.wsdntb.gov.ua The use of platform molecules derived from biomass in continuous flow processes is also a significant area of interest for transitioning to a more sustainable chemical industry. uclouvain.be

Advanced Computational Design of Novel Derivatives with Tailored Reactivity

In silico drug design and computational chemistry are powerful tools for accelerating the discovery of new molecules with specific biological activities. nih.gov These methods can be used to design novel derivatives of this compound with tailored reactivity and properties. researchgate.net

Molecular docking studies can predict how different derivatives might bind to a biological target, such as an enzyme or receptor. nih.govmdpi.com By modifying the structure of the parent compound—for example, by introducing different functional groups on the phenyl ring or altering the length of the alkyl chain—researchers can computationally screen a large library of virtual compounds. nih.govresearchgate.net This allows for the rational design of molecules with potentially enhanced activity or other desirable characteristics. nih.gov The most promising candidates identified through these computational methods can then be prioritized for chemical synthesis and experimental evaluation, saving significant time and resources. researchgate.net

Table 3: Computationally Designed Derivative Concepts

Parent Scaffold Modification Strategy Target Property Computational Method
This compound Introduction of heterocyclic rings Enhanced binding affinity to a target protein Molecular Docking
This compound Substitution on the phenyl ring Improved pharmacokinetic profile (ADME) In silico ADMET prediction

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via esterification or condensation reactions involving 4-acetoxyphenyl ketone intermediates. Key steps include propargylation of homopropargyl alcohols under basic conditions, followed by oxidation to form the oxovalerate backbone. Reaction temperature (optimized at 60–80°C) and solvent polarity (e.g., THF vs. DCM) significantly affect yield due to steric and electronic effects on intermediate stability . Characterization via NMR and X-ray crystallography confirms structural fidelity .

Q. How is this compound characterized for purity and structural confirmation?

  • Methodological Answer : Purity is assessed via HPLC (≥95% purity threshold) and melting point analysis. Structural confirmation employs 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify ester carbonyl (δ\delta 170–175 ppm) and acetoxy groups (δ\delta 2.1–2.3 ppm). Single-crystal X-ray diffraction (SCXRD) resolves bond angles and torsional strain in the valerate chain, with CCDC reference codes (e.g., 1901024) providing crystallographic validation .

Q. What spectroscopic techniques are critical for identifying degradation products of this compound?

  • Methodological Answer : Accelerated stability studies under thermal (40–60°C) and hydrolytic conditions (pH 1–13) use LC-MS to detect hydrolysis products like 5-(4-hydroxyphenyl)-5-oxovaleric acid. IR spectroscopy identifies ester bond cleavage (νC=O\nu_{\text{C=O}} ~1740 cm1^{-1}) and ketone formation (νC=O\nu_{\text{C=O}} ~1680 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model electronic transitions and vibrational frequencies to reconcile discrepancies between experimental and theoretical NMR/IR data. For example, DFT-derived δ\delta values for the acetoxy group align with experimental data within ±0.3 ppm, validating assignments .

Q. What strategies optimize the stereoselective synthesis of derivatives for biological activity screening?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce stereocontrol during ketone reduction. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak AD-H column), achieving >90% ee under optimized conditions. Reaction monitoring by TLC (silica gel, ethyl acetate/hexane) ensures intermediate purity .

Q. How do intermolecular interactions in the crystal lattice affect the compound’s physicochemical stability?

  • Methodological Answer : SCXRD reveals hydrogen bonding between the ester carbonyl and adjacent phenyl groups (distance: 2.8–3.1 Å), stabilizing the lattice. Thermal gravimetric analysis (TGA) correlates decomposition temperatures (Tdec_{\text{dec}} ~200°C) with packing efficiency. Solvent-free crystallization minimizes lattice defects, enhancing thermal stability .

Q. What theoretical frameworks guide the design of experiments to explore structure-activity relationships (SAR)?

  • Methodological Answer : Hammett linear free-energy relationships (LFER) quantify electronic effects of substituents on the phenyl ring. For example, electron-withdrawing groups (e.g., nitro) at the 4-position increase electrophilicity of the ketone, measured via σmeta\sigma_{\text{meta}} values. Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes, guiding SAR hypotheses .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer : Cross-validate purity using orthogonal techniques (e.g., DSC for melting point, GC-MS for volatile impurities). Batch-to-batch variability due to residual solvents (e.g., ethyl acetate) can be mitigated via lyophilization. For spectral mismatches, compare data under identical conditions (e.g., solvent, temperature) and consult CIF files from crystallographic databases .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Nonlinear regression (e.g., Hill equation) models IC50_{50} values, with bootstrap resampling (n=1000 iterations) to estimate confidence intervals. Outliers are identified via Grubbs’ test (α=0.05). Metabolite interference is minimized using negative control assays (e.g., enzyme-inhibited samples) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.